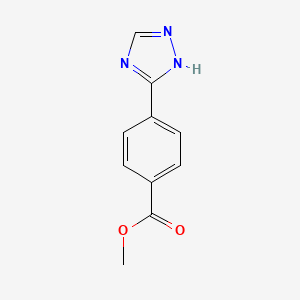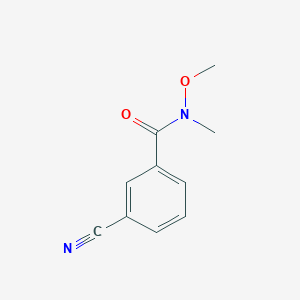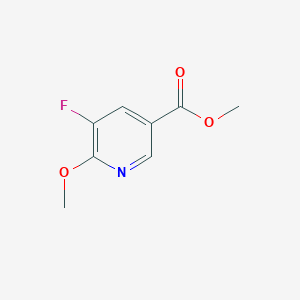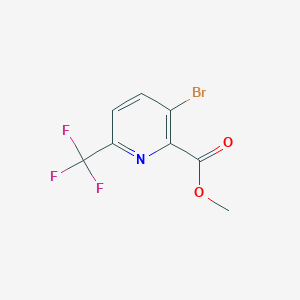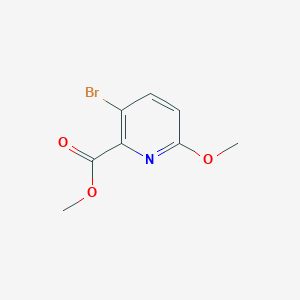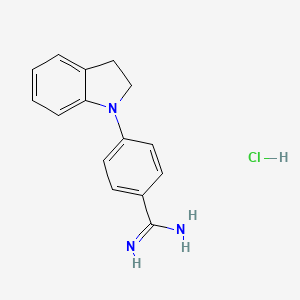
4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride
Overview
Description
“4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1235439-42-5 . It has a molecular weight of 273.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Solid-State Chemistry and Molecular Interactions
- Compounds similar to 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride exhibit strong intramolecular N-H...N hydrogen bonding and intramolecular N-H...Cl contacts, leading to the formation of chains, double chains, or sheets in the solid state. Such interactions are crucial in understanding the crystalline structures and properties of these compounds (Boere et al., 2011).
Synthesis and Chemical Library Development
- These compounds are used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating their versatility in organic synthesis (Roman, 2013).
- Additionally, they are used in the efficient synthesis of polysubstituted acylguanidines and guanylureas, highlighting their application in creating novel compounds with potential biological activities (Katritzky et al., 2004).
Anticancer Research
- Synthesis of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues, which includes derivatives of 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride, has shown potential as antimitotic agents in cancer research. These compounds induce cell cycle arrest and show efficacy in cell viability and proliferation assays (Shetty et al., 2011).
Anti-Inflammatory Applications
- Derivatives of these compounds have been evaluated for their anti-inflammatory activity, demonstrating their potential therapeutic applications in inflammation-related disorders (Rehman et al., 2022).
Antimicrobial Activity
- Pyrimidino derivatives containing the indole and benzene nuclei show promising antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Chauhan et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Indole derivatives, such as “4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride”, continue to attract attention due to their diverse biological activities . Future research will likely focus on the synthesis of novel indole derivatives and the exploration of their therapeutic potential .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABINXTOECHWQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)
![3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420886.png)
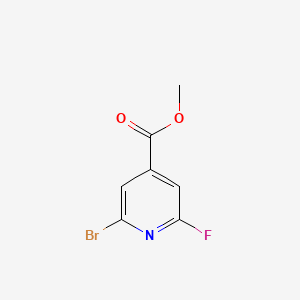
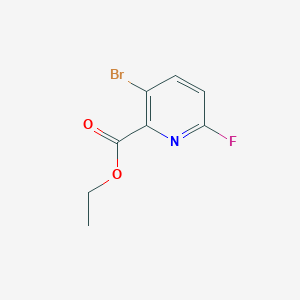
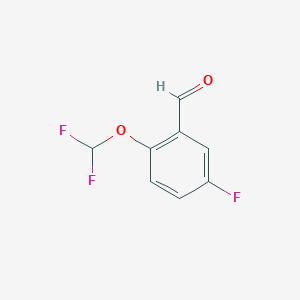
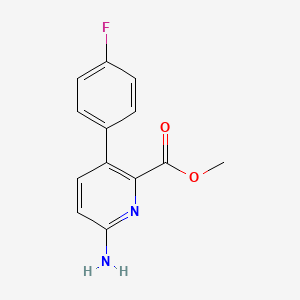
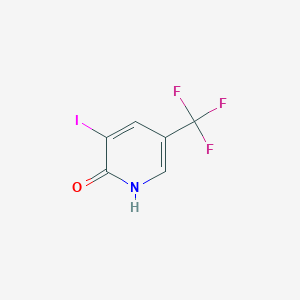
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)
